1-{[2-(4-Chlorophenyl)-3-ethyloxetan-2-yl]methyl}-1H-1,2,4-triazole
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Overview
Description
1-{[2-(4-Chlorophenyl)-3-ethyloxetan-2-yl]methyl}-1H-1,2,4-triazole is a complex organic compound that belongs to the class of triazoles Triazoles are five-membered heterocyclic compounds containing three nitrogen atoms and two carbon atoms This particular compound is notable for its unique structure, which includes a chlorophenyl group, an ethyloxetane ring, and a triazole ring
Preparation Methods
The synthesis of 1-{[2-(4-Chlorophenyl)-3-ethyloxetan-2-yl]methyl}-1H-1,2,4-triazole can be achieved through several synthetic routes. One common method involves the use of click chemistry, specifically the Cu(I)-catalyzed alkyne-azide 1,3-dipolar cycloaddition (CuAAC) reaction. This approach allows for the efficient and rapid assembly of the triazole ring .
In an industrial setting, the production of this compound may involve the use of advanced synthetic techniques and optimized reaction conditions to ensure high yield and purity. The process typically includes the preparation of intermediate compounds, followed by their cyclization to form the final triazole derivative.
Chemical Reactions Analysis
1-{[2-(4-Chlorophenyl)-3-ethyloxetan-2-yl]methyl}-1H-1,2,4-triazole undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The triazole ring can participate in nucleophilic substitution reactions, where nucleophiles replace specific atoms or groups within the molecule.
Common reagents and conditions used in these reactions include organic solvents, catalysts, and controlled temperature and pressure settings. The major products formed from these reactions depend on the specific reagents and conditions employed.
Scientific Research Applications
1-{[2-(4-Chlorophenyl)-3-ethyloxetan-2-yl]methyl}-1H-1,2,4-triazole has a wide range of scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex molecules and as a ligand in coordination chemistry.
Mechanism of Action
The mechanism of action of 1-{[2-(4-Chlorophenyl)-3-ethyloxetan-2-yl]methyl}-1H-1,2,4-triazole involves its interaction with specific molecular targets and pathways. For instance, triazoles are known to inhibit the growth and replication of fungi by interacting with cytochrome P450 14α-demethylase (CYP51), an enzyme crucial for ergosterol biosynthesis . This interaction disrupts the synthesis of ergosterol, a vital component of fungal cell membranes, leading to cell death.
Comparison with Similar Compounds
1-{[2-(4-Chlorophenyl)-3-ethyloxetan-2-yl]methyl}-1H-1,2,4-triazole can be compared with other triazole derivatives such as fluconazole, voriconazole, and itraconazole. These compounds share a similar triazole ring structure but differ in their substituents and overall molecular architecture
Similar Compounds
- Fluconazole
- Voriconazole
- Itraconazole
- Paclobutrazol
- Diclobutrazol
Properties
CAS No. |
136187-50-3 |
---|---|
Molecular Formula |
C14H16ClN3O |
Molecular Weight |
277.75 g/mol |
IUPAC Name |
1-[[2-(4-chlorophenyl)-3-ethyloxetan-2-yl]methyl]-1,2,4-triazole |
InChI |
InChI=1S/C14H16ClN3O/c1-2-11-7-19-14(11,8-18-10-16-9-17-18)12-3-5-13(15)6-4-12/h3-6,9-11H,2,7-8H2,1H3 |
InChI Key |
WPCWQRVBAWYPKP-UHFFFAOYSA-N |
Canonical SMILES |
CCC1COC1(CN2C=NC=N2)C3=CC=C(C=C3)Cl |
Origin of Product |
United States |
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